4,4'-Dihydroxyazobenzene chemical structure and IUPAC name
4,4'-Dihydroxyazobenzene chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Dihydroxyazobenzene, a versatile organic compound with significant potential in various scientific and therapeutic fields. This document details its chemical structure, physicochemical properties, synthesis protocols, and biological activities, with a focus on its applications in research and drug development.
Chemical Structure and IUPAC Name
4,4'-Dihydroxyazobenzene is an aromatic azo compound characterized by two phenol rings linked by a diazene (-N=N-) bridge. The hydroxyl groups are located at the para position of each benzene ring, resulting in a symmetrical molecular structure.[1]
The standard IUPAC name for this compound is 4-[(4-hydroxyphenyl)diazenyl]phenol .[1][2]
Caption: Chemical structure of 4,4'-Dihydroxyazobenzene.
Physicochemical Properties
A summary of the key physicochemical properties of 4,4'-Dihydroxyazobenzene is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 214.22 g/mol | [1][2] |
| Appearance | Amber to brown to dark green powder/crystal | [3][4] |
| Melting Point | 215 °C (with decomposition) | [1][4] |
| Solubility | Soluble in most organic solvents (e.g., Methanol, EtOH); Insoluble in water | [4][5] |
| Maximum Absorption (λmax) | 360 nm (in EtOH) | [4] |
| SMILES | Oc1ccc(N=Nc2ccc(O)cc2)cc1 | [1][3] |
| InChI Key | WKODVHZBYIBMOC-UHFFFAOYSA-N | [1][2] |
| CAS Number | 2050-16-0 | [1][2] |
Biological Activity: Antimicrobial Properties
4,4'-Dihydroxyazobenzene (DHAB) has demonstrated notable in vitro antimicrobial and antibiofilm activity against clinically relevant pathogens.[6] Its mechanism is believed to involve the induction of oxidative stress and subsequent membrane damage in bacterial cells.[6]
| Organism | Test | Value | Reference |
| Staphylococcus aureus | Minimal Inhibitory Concentration (MIC) | 64 mg/L | [6] |
| Minimal Bactericidal Concentration (MBC) | 256 mg/L | [6] | |
| Staphylococcus pseudintermedius | Minimal Inhibitory Concentration (MIC) | 32 mg/L | [6] |
| Minimal Bactericidal Concentration (MBC) | 64 mg/L | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of 4,4'-Dihydroxyazobenzene are provided below.
This method involves the diazotization of p-aminophenol followed by a coupling reaction with phenol.[7]
Materials:
-
p-Aminophenol
-
1 M Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Methanol (CH₃OH), pre-cooled
-
Phenol
-
3 M Sodium hydroxide (NaOH)
-
Concentrated HCl
Procedure:
-
Dissolve p-aminophenol (10.0 g, 91.64 mmol) in 200 mL of 1 M HCl solution. Cool the solution to 0°C using an ice bath.[7]
-
Prepare a solution of sodium nitrite (9.34 g, 109.8 mmol) in 150 mL of H₂O. Add this solution to the p-aminophenol solution.[7]
-
Add 200 mL of pre-cooled methanol to the diazotized solution and stir the mixture for 1 hour.[7]
-
Prepare a separate solution of phenol (8.62 g, 91.64 mmol) in 65 mL of 3 M aqueous sodium hydroxide.[7]
-
Add the phenol solution drop-wise to the reaction mixture and continue stirring at room temperature for 2 hours.[7]
-
Remove methanol from the mixture by evaporation.
-
Adjust the pH to <5 by adding concentrated HCl, which will cause the product to precipitate.[7]
-
Collect the precipitate by filtration, wash with H₂O, and recrystallize from an ethanol/water mixture to yield pure 4,4'-Dihydroxyazobenzene.[7]
This alternative method utilizes p-nitrophenol as the starting material in a reaction with potassium hydroxide.[8]
Materials:
-
p-Nitrophenol
-
Potassium hydroxide (KOH)
-
Water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Ethanol (50% v/v aqueous solution)
Procedure:
-
Create a mixture of KOH (25 g, 380 mmol), p-nitrophenol (5 g, 36 mmol), and 6 mL of water.[8]
-
Heat the mixture to 120°C and let it stand for 1 hour.[8]
-
Slowly increase the temperature to 195-200°C. A vigorous reaction will occur, forming a brown, viscous liquid.[8]
-
After the reaction is complete, dissolve the product in water.
-
Acidify the resulting dark-red solution to pH 3 with concentrated HCl.[8]
-
Extract the product from the acidified solution using diethyl ether.[8]
-
Combine the ether extracts and dry them over Na₂SO₄ overnight.[8]
-
Remove the ether by vacuum evaporation.
-
Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to obtain yellow crystals of 4,4'-Dihydroxyazobenzene.[8]
Caption: Generalized workflows for the synthesis of 4,4'-Dihydroxyazobenzene.
Key Chemical Properties and Mechanisms
A hallmark of azobenzene derivatives is their ability to undergo reversible photoisomerization.[1] Upon exposure to UV light (around 360 nm), the stable trans isomer converts to the less stable cis isomer. This process can be reversed by exposing the cis isomer to visible light or through thermal relaxation. This light-responsive behavior makes it a valuable component for developing photoresponsive materials, smart coatings, and controlled drug delivery systems.[1][9]
Caption: Reversible photoisomerization of 4,4'-Dihydroxyazobenzene.
The antimicrobial effect of 4,4'-Dihydroxyazobenzene against staphylococci is attributed to its ability to induce oxidative stress and compromise the bacterial cell membrane.[6]
Caption: Proposed antimicrobial mechanism of 4,4'-Dihydroxyazobenzene.
Applications in Research and Development
The unique properties of 4,4'-Dihydroxyazobenzene make it a valuable molecule for various applications:
-
Drug Development: It serves as a lead compound for developing new antimicrobial and antifungal agents, particularly against drug-resistant strains.[6]
-
Smart Materials: Its photoresponsive nature is utilized in creating smart coatings, sensors, and other materials that can change their properties in response to light.[1][9]
-
Dye Industry: It is an important intermediate in the synthesis of various azo dyes.[1]
-
Biochemical Research: The compound and its derivatives are used as biochemical probes to study interactions between carbohydrates and proteins.
References
- 1. Buy 4,4'-Dihydroxyazobenzene | 2050-16-0 [smolecule.com]
- 2. 4,4'-Dihydroxyazobenzene | C12H10N2O2 | CID 101245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Dihydroxyazobenzene | CymitQuimica [cymitquimica.com]
- 4. 4,4'-Dihydroxyazobenzene | 2050-16-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. nbinno.com [nbinno.com]
